2-[(Methylsulfanyl)methyl]pyridine
Overview
Description
2-[(Methylsulfanyl)methyl]pyridine is an organic compound characterized by a pyridine ring substituted with a methylsulfanyl group at the 2-position
Mechanism of Action
Target of Action
The primary target of 2-[(Methylsulfanyl)methyl]pyridine and its derivatives is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an inducible enzyme that is largely found in immune cells like macrophages and leucocytes and is elevated in pathological situations . It plays a key role in prostanoid biosynthesis .
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition disrupts the synthesis of prostanoids, which are lipid compounds involved in various physiological responses such as inflammation and pain .
Biochemical Pathways
The inhibition of COX-2 by this compound affects the prostanoid biosynthesis pathway . Prostanoids, including prostaglandins and thromboxanes, are produced by the enzyme COX-2 from arachidonic acid. By inhibiting COX-2, the compound reduces the production of these prostanoids, thereby potentially alleviating inflammation and pain .
Result of Action
The inhibition of COX-2 by this compound leads to a decrease in the production of prostanoids . This can result in a reduction of inflammation and pain, as these compounds are involved in mediating these physiological responses . In fact, some 2-Methylsulfanyl-1,4-dihydropyrimidine derivatives have shown promising analgesic activity in an acetic acid-induced writhing method .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Methylsulfanyl)methyl]pyridine typically involves the alkylation of pyridine derivatives. One common method includes the reaction of 2-chloromethylpyridine with sodium methylthiolate under reflux conditions. The reaction proceeds as follows:
2-Chloromethylpyridine+Sodium methylthiolate→this compound+Sodium chloride
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts such as Raney nickel and solvents like 1-propanol to facilitate the reaction under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: 2-[(Methylsulfanyl)methyl]pyridine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-[(Methylsulfanyl)methyl]pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of agrochemicals and fine chemicals.
Comparison with Similar Compounds
2-Methylsulfanyl-1,4-dihydropyrimidine: Shares the methylsulfanyl group but differs in the core structure.
2-Methylpyridine: Lacks the methylsulfanyl group, resulting in different chemical properties.
Properties
IUPAC Name |
2-(methylsulfanylmethyl)pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NS/c1-9-6-7-4-2-3-5-8-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXDPVBKJYKQIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=CC=N1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295523 | |
Record name | 2-[(methylsulfanyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3145-77-5 | |
Record name | NSC102541 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102541 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-[(methylsulfanyl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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